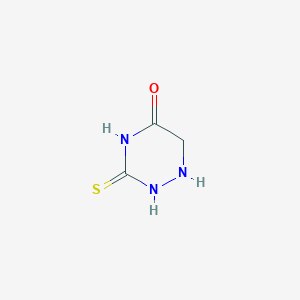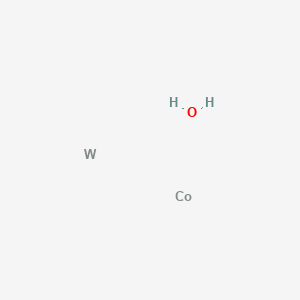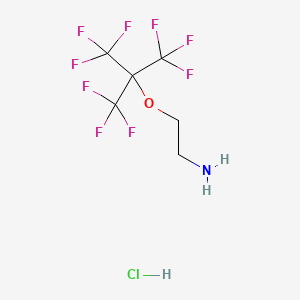![molecular formula C11H12BrClN3O5P B15134050 [(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride is a chemical compound known for its potent and selective antagonistic properties on NMDA receptors. This compound acts through the glycine site and has shown significant anticonvulsant activity in vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride typically involves multiple steps, starting from the appropriate quinoxaline derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoxaline derivatives.
Substitution: The bromine atom in the quinoxaline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydroquinoxalines.
Scientific Research Applications
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on NMDA receptors and its potential role in modulating synaptic plasticity.
Medicine: Investigated for its anticonvulsant properties and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily by acting as an antagonist at the glycine site of NMDA receptors. This action inhibits the receptor’s activity, which can modulate synaptic transmission and reduce excitotoxicity. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium influx and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
[(1S)-1-[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid: Another NMDA receptor antagonist with similar properties.
[(1S)-1-[(7-chloro-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid: A compound with a chlorine atom instead of bromine, showing different selectivity and potency.
Uniqueness
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride is unique due to its high selectivity for the glycine site of NMDA receptors and its potent anticonvulsant activity. This makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C11H12BrClN3O5P |
|---|---|
Molecular Weight |
412.56 g/mol |
IUPAC Name |
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C11H11BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H2,18,19,20);1H/t5-;/m0./s1 |
InChI Key |
POEYDNCYBTVXKV-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](NCC1=CC(=CC2=NC(=O)C(=O)N=C12)Br)P(=O)(O)O.Cl |
Canonical SMILES |
CC(NCC1=CC(=CC2=NC(=O)C(=O)N=C12)Br)P(=O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)



![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)
![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)


![(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)

![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
